molecular formula C10H14ClNO2 B1431243 (R)-6-Methoxychroman-4-amine hydrochloride CAS No. 1392219-07-6

(R)-6-Methoxychroman-4-amine hydrochloride

Cat. No.: B1431243
CAS No.: 1392219-07-6
M. Wt: 215.67 g/mol
InChI Key: UOSQHESJUHEMLZ-SBSPUUFOSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The compound features a chroman core (a benzopyran derivative) with a methoxy group at position 6 and an ammonium chloride substituent at position 4 (Table 1). The chroman system consists of a fused benzene ring and a tetrahydropyran ring, creating a rigid bicyclic framework. The stereogenic center at C4 determines the (R)-configuration, where the amine group occupies a specific spatial orientation relative to the methoxy substituent.

Table 1: Key structural parameters of this compound

Property Value Source
Molecular formula C₁₀H₁₄ClNO₂
Molecular weight 215.68 g/mol
Chiral center C4 (R-configuration)
Methoxy position C6
Ammonium chloride site C4

The amine group’s protonation state in the hydrochloride salt enhances solubility and stabilizes intermolecular hydrogen bonds in the crystalline phase. The tetrahedral geometry around the nitrogen atom aligns with sp³ hybridization, as observed in aliphatic amines. The methoxy group at C6 adopts an equatorial orientation relative to the chroman ring, minimizing steric clashes with the fused benzene system.

Comparative Analysis of Enantiomeric Forms

The (R)-enantiomer exhibits distinct physicochemical and biological properties compared to its (S)-counterpart (CAS 1018978-90-9). Key differences include:

Table 2: Enantiomer comparison

Property (R)-enantiomer (S)-enantiomer Source
Specific rotation Not reported Not reported
Synthetic accessibility Commercially available (95% purity) Less commonly synthesized
Pharmacological relevance Naᵥ1.8 inhibition Limited data

The (R)-enantiomer’s preference in drug design stems from its conformational rigidity, which enhances target binding. For example, this compound demonstrated superior Naᵥ1.8 inhibitory activity (IC₅₀ = 5.9 nM) compared to racemic mixtures, attributed to optimized steric complementarity with the channel’s hydrophobic pocket. In contrast, the (S)-enantiomer showed reduced potency due to unfavorable van der Waals interactions.

Crystallographic Studies and Conformational Analysis

X-ray diffraction data (COD entry 1508634) reveal a monoclinic crystal system with space group P2₁2₁2₁ and unit cell parameters:

  • a = 6.277 Å
  • b = 12.925 Å
  • c = 22.242 Å
  • α = β = γ = 90°.

The chroman ring adopts a half-chair conformation , with C4 deviating from the plane formed by C3, C5, and O1 (Figure 1A). This distortion minimizes angle strain while accommodating the bulky ammonium group. The methoxy substituent at C6 lies coplanar with the aromatic ring, maximizing resonance stabilization.

Intermolecular interactions :

  • N–H···Cl hydrogen bonds (2.89 Å) link adjacent molecules into chains along the c-axis.
  • C–H···π interactions (3.12 Å) between the benzene ring and methoxy groups stabilize the lattice.
  • Chloride ions occupy interstitial sites, balancing charge and enhancing packing efficiency.

Conformational flexibility was further analyzed using density functional theory (DFT). The half-chair conformation is energetically favored (ΔG = −42.7 kcal/mol) over boat or twist-boat forms due to reduced torsional strain in the tetrahydropyran ring. Substituents at C4 and C6 restrict pseudorotation, locking the molecule in a bioactive conformation.

Properties

IUPAC Name

(4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSQHESJUHEMLZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OCC[C@H]2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach to Chroman-4-ones and Derivatives

A foundational step in preparing (R)-6-Methoxychroman-4-amine hydrochloride is the synthesis of chroman-4-one derivatives, which can be subsequently converted to the target amine. Chroman-4-ones are generally prepared by the reaction of o-hydroxyarylcarbonyl compounds with carbonyl compounds in the presence of amines, often under conditions where the reaction is exothermic and requires no additional heating after initiation. The reaction mixture is then subjected to distillation under reduced pressure to isolate the chroman-4-one derivatives.

Key steps:

  • Reaction of o-hydroxyarylcarbonyl compound with a carbonyl compound plus an amine.
  • Exothermic reaction leads to self-sustaining temperature increase.
  • Distillation under reduced pressure to isolate chroman-4-one.
  • Purification by recrystallization.

This method allows for high yields and easy separation of unreacted amine, which can be recycled.

Synthesis of (R)-6-Methoxychroman-4-amine via Chiral Resolution and Reduction

One approach to obtaining the (R)-enantiomer involves starting from chiral precursors or resolving racemic mixtures. For example, chiral 4-methoxy-α-methylphenylethylamine derivatives have been synthesized from tyrosine derivatives with high efficiency. The process includes:

  • Refluxing mixtures containing zinc powder, sodium iodide, and water in tetrahydrofuran (THF) or dimethoxyethane (DME).
  • Filtration and extraction steps to isolate intermediates.
  • Purification by column chromatography and recrystallization to obtain the (R)-enantiomer as a colorless solid with melting points around 88-89 °C.

This method emphasizes the importance of zinc-mediated reduction and careful purification to achieve high enantiomeric purity.

Biotransformation and Enzymatic Resolution

Advanced processes employ biotransformation using transaminase enzymes for selective synthesis of (R)- or (S)-enantiomers of chroman-amine derivatives. This enzymatic transamination involves:

  • Starting from a suitable chroman precursor.
  • Using a transaminase enzyme and an amine donor to introduce the amine group stereoselectively.
  • Subsequent salt formation and crystallization to isolate the hydrochloride salt of the (R)-enantiomer.

This method allows for high stereoselectivity and mild reaction conditions, making it attractive for pharmaceutical applications.

Reductive Amination and Side Chain Modification

Reductive amination has been used to functionalize chroman derivatives, including the substitution at the morpholine nitrogen or side chains. For example, the propyl side chain of a related chroman amine was removed by cyanogen bromide treatment under microwave irradiation, followed by reductive amination steps to introduce desired substituents. While this is a more specialized approach, it demonstrates the versatility of reductive amination in modifying chroman amines.

Hydrogenation and Salt Formation for Amine Hydrochlorides

Hydrogenation of oxime intermediates followed by salt formation is a common industrial method for preparing amine hydrochlorides. Though described for vanillylamine hydrochloride, the methodology is applicable to chroman amines:

  • Reaction of aldehyde with hydroxylamine hydrochloride to form oximes.
  • Catalytic hydrogenation (Pd/C catalyst preferred) in the presence of hydrochloric acid under controlled temperature and pressure to reduce oxime to amine.
  • Isolation of the amine hydrochloride by precipitation and filtration.

This one-pot process is cost-effective and scalable, yielding high purity amine hydrochlorides.

Microwave-Assisted Base-Promoted Aldol Condensation and Oxa-Michael Addition

For the chroman-4-one core, a method involving base-promoted crossed aldol condensation of 2′-hydroxyacetophenones with aldehydes followed by intramolecular oxa-Michael addition has been reported:

  • Use of ethanolic mixtures heated to 160–170 °C under microwave irradiation for 1 hour with diisopropylamine as base.
  • Electron-deficient 2′-hydroxyacetophenones give higher yields.
  • Subsequent reduction of carbonyl groups by sodium borohydride in methanol.
  • Dehydroxylation or dehydration steps to modify the chroman scaffold.

This method provides a route to substituted chroman-4-ones, which can then be converted to amines by further transformations.

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Conditions Yield/Outcome Notes
Amine-Promoted Chroman-4-one Synthesis o-Hydroxyarylcarbonyl + carbonyl + amine, solvent, heat High yields, simple isolation Exothermic, distillation under reduced pressure
Zinc-Mediated Reduction from Tyrosine Derivatives Zn powder, NaI, THF/DME, reflux 81-87% yield, high enantiomeric purity Requires column chromatography, recrystallization
Enzymatic Transamination Transaminase enzyme, amine donor, mild conditions High stereoselectivity, mild Biotransformation for (R)-enantiomer
Reductive Amination & Cyanogen Bromide Treatment Cyanogen bromide, microwave, reductive amination Efficient side chain modification Specialized for side chain removal and substitution
Hydrogenation of Oximes to Amines Pd/C catalyst, H2, HCl, 0-70 °C, 1-7 bar High purity amine hydrochloride One-pot, scalable, industrially relevant
Microwave-Assisted Aldol & Oxa-Michael 2′-Hydroxyacetophenones, aldehydes, DIPA, NaBH4 17-88% yield chroman-4-ones Base-promoted, microwave-assisted, substrate dependent

Chemical Reactions Analysis

Types of Reactions

®-6-Methoxychroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-6-Methoxychroman-4-amine hydrochloride is being investigated for its potential as a pharmacologically active compound. Research indicates its relevance in drug development targeting neurological disorders due to its ability to interact with specific receptors and enzymes.

  • Case Study : In a study focused on neuroprotective agents, this compound demonstrated promising activity as an inhibitor of certain metabolic enzymes, suggesting potential therapeutic applications in neurodegenerative diseases.

Organic Synthesis

This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules, including pharmaceuticals and natural products.

ApplicationDescription
Synthesis of DerivativesUsed to create various derivatives with modified biological activities.
Scaffold for Drug DesignActs as a scaffold in the design of novel therapeutic agents.

Biological Studies

Research involving this compound has explored its effects on biological systems, particularly its role as an enzyme inhibitor or receptor modulator.

  • Example : Studies have shown that this compound can modulate receptor activity, impacting pathways involved in neurotransmission and other physiological processes.

Mechanism of Action

The mechanism of action of ®-6-Methoxychroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Chloro vs. Fluoro Derivatives

The substituent at the 6-position critically influences physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Substituent-Driven Comparison
Compound Molecular Formula Molecular Weight Substituent Key Properties
(R)-6-Methoxychroman-4-amine HCl C₁₀H₁₄ClNO₂ 215.68 Methoxy Moderate lipophilicity (LogP 1.21); enhances metabolic stability .
6-Chlorochroman-4-amine HCl C₉H₁₁Cl₂NO 220.09 Chloro Higher molecular weight; increased lipophilicity (inferred) .
(R)-6-Fluorochroman-4-amine HCl C₉H₁₁ClFNO ~215.6 Fluoro Electronegative fluorine may improve bioavailability and receptor binding .

Key Observations:

  • Methoxy Group: Enhances metabolic stability due to reduced oxidative degradation .
  • Fluoro Group: Improves bioavailability and pharmacokinetics via electronegativity and small atomic size .

Stereochemical Variations: (R) vs. (S) Enantiomers

Enantiomeric purity is critical for pharmaceutical efficacy. For example:

Table 2: Stereochemical Comparison
Compound CAS Number Stereochemistry Applications
(R)-6-Methoxychroman-4-amine HCl 1392219-07-6 R APIs, agrochemicals .
(S)-6-Methoxychroman-4-amine HCl N/A S Research use; limited commercial supply .
(S)-6-Chlorochroman-4-amine HCl 1956436-48-8 S Life science research (American Elements) .

Key Observations:

  • The (R)-enantiomer of 6-methoxychroman-4-amine is prioritized in drug development due to stereospecific target interactions .
  • (S)-enantiomers are often studied for comparative pharmacological profiling .
Table 3: Application-Based Comparison
Compound Key Applications Supplier Availability
(R)-6-Methoxychroman-4-amine HCl APIs, pesticides, food additives . Discontinued (CymitQuimica); 95% purity .
(R)-6-Fluorochroman-4-amine HCl Medical intermediates . Bide Pharm (custom synthesis) .
6-Chlorochroman-4-amine HCl Chemical intermediates . Multiple suppliers (e.g., ChemSpider) .

Key Observations:

  • Methoxy derivatives are favored in APIs for their balanced properties.
  • Fluoro and chloro analogs serve niche roles in medicinal chemistry and agrochemicals.

Biological Activity

(R)-6-Methoxychroman-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its interactions with biological targets, synthesis, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H14_{14}ClNO2_2
  • Molecular Weight : 215.67 g/mol
  • IUPAC Name : (4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride
  • CAS Number : 1392219-07-6

The compound features a methoxy group at the 6-position and an amino group at the 4-position of the chroman ring, which contributes to its biological and chemical properties. The hydrochloride form enhances solubility and bioavailability, making it suitable for various research applications .

This compound interacts with specific molecular targets, including:

  • Enzymes : It may act as an inhibitor for certain metabolic enzymes.
  • Receptors : It has potential agonistic or antagonistic effects on receptors involved in neurological pathways.

These interactions suggest that the compound could be valuable in studying various biological processes and developing therapeutic agents .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : Compounds in the chroman family are known for their antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Similar compounds have shown promise as histone deacetylase inhibitors, which can influence cancer cell proliferation .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
6-Methoxychroman-4-amineNon-chiral version without hydrochlorideLacks chirality; simpler structure
6-Hydroxychroman-4-amineHydroxyl group instead of methoxyDifferent functional group impacts reactivity
(S)-6-Methoxychroman-4-amineEnantiomeric counterpartDifferent stereochemistry impacting biological activity
4-AminochromanSimpler analog without methoxyLacks both methoxy and hydroxyl groups

This comparison highlights the distinctiveness of this compound due to its chiral nature combined with both methoxy and amino functional groups, making it valuable for studying stereochemistry and enantioselective synthesis methods .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antifungal Activity : A study investigated derivatives of coumarin that exhibited antifungal properties against Candida species. The findings suggested that modifications at specific positions significantly influenced bioactivity .
  • Antioxidative Properties : Research on similar chroman derivatives indicated strong antioxidative capabilities, suggesting potential applications in preventing oxidative damage in cells .
  • Pharmacological Profiles : Investigations into the pharmacokinetics and metabolism of related compounds revealed favorable profiles for drug development, particularly regarding liver toxicity and interaction with cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-6-Methoxychroman-4-amine hydrochloride, and how is enantiomeric purity ensured?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 6-methoxychroman-4-one using a chiral amine precursor. Enantiomeric purity is maintained through asymmetric catalysis or resolution techniques, such as chiral column chromatography (e.g., using cellulose-based stationary phases). Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in an aprotic solvent like dichloromethane. Purity is validated via polarimetry and chiral HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm structural integrity and substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess chemical purity (>98%).
  • X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Stability studies recommend pH 4–6 aqueous buffers for dissolution to prevent degradation. Avoid prolonged exposure to humidity or temperatures >25°C. Regular stability testing via accelerated degradation studies (40°C/75% RH) is advised .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvents?

  • Methodological Answer : Contradictory solubility data often arise from variations in solvent polarity, temperature, and ionic strength. To standardize measurements:

Use saturated solutions equilibrated for 24 hours.

Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.

Cross-validate using nephelometry for turbidity endpoints.
Document solvent lot numbers and purity, as trace water in DMSO or ethanol can skew results .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis of this compound?

  • Methodological Answer : Implement a quality-by-design (QbD) approach:

  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (e.g., H2_2O2_2) to identify potential impurities.
  • LC-MS/MS : Track degradation products and synthetic byproducts (e.g., des-methyl analogs or ring-opened derivatives).
  • Pharmacopeial Standards : Compare impurity thresholds against EP/USP guidelines for related amines (e.g., methoxamine hydrochloride) .

Q. What mechanistic insights guide the use of this compound in receptor-binding studies?

  • Methodological Answer : For pharmacological applications:

Radioligand Displacement Assays : Use 3^3H-labeled analogs to determine binding affinity (Ki_i) at target receptors (e.g., serotonin or adrenergic receptors).

Molecular Docking Simulations : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding with the methoxy group and amine moiety.

Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines to assess agonist/antagonist activity.
Cross-reference structural analogs (e.g., raloxifene hydrochloride) for comparative analysis .

Data Presentation Guidelines

  • Tables : Include chiral HPLC retention times, stability study results, and impurity thresholds (see example below).
  • Figures : NMR spectra with annotated peaks, molecular docking poses, and degradation pathways.
Parameter Conditions Result
Chiral Purity (HPLC)Chiralpak IC, 25°C99.2% (R)-enantiomer
Aqueous Solubility (25°C)pH 5.0 buffer12.3 mg/mL
Accelerated Degradation (1M)40°C/75% RH98.5% purity retained

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-6-Methoxychroman-4-amine hydrochloride
Reactant of Route 2
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(R)-6-Methoxychroman-4-amine hydrochloride

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